molecular formula C24H27N3O4 B2665896 8-(4-ethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-15-1

8-(4-ethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2665896
CAS No.: 1021081-15-1
M. Wt: 421.497
InChI Key: MPPZECXXIUUSPM-UHFFFAOYSA-N
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Description

8-(4-Ethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a novel chemotype of delta opioid receptor (DOR) agonists identified through high-throughput screening of GPCR-focused libraries . This 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold functions as a selective DOR agonist with minimal activity across a panel of 167 other GPCRs, providing exceptional receptor specificity for mechanistic studies . The structural configuration of this compound enables orthosteric binding site interaction as confirmed through molecular docking and dynamic simulation studies . Unlike traditional DOR agonists such as SNC80 that demonstrate strong β-arrestin recruitment associated with adverse effects including seizures and rapid tachyphylaxis, this chemotype exhibits a slightly G-protein-biased signaling profile with reduced β-arrestin recruitment efficacy . This pharmacological signature makes it particularly valuable for investigating G-protein-mediated analgesic pathways while potentially mitigating convulsant side effects and tolerance development that have hampered previous DOR-targeted therapeutics . Researchers can utilize this compound to probe DOR-mediated mechanisms in neurological disorders, with demonstrated preclinical efficacy in complete Freund's adjuvant models of inflammatory pain in both male and female mice . The 1,3,8-triazaspiro[4.5]decane-2,4-dione core represents a privileged structure in medicinal chemistry with demonstrated bioavailability and metabolic stability, while the 4-ethoxybenzoyl and phenylethyl substituents confer optimal receptor interaction properties . This compound is distributed exclusively for research applications including DOR signal transduction studies, pain mechanism research, biased agonist pharmacology, and the development of novel therapeutics for neurological conditions.

Properties

IUPAC Name

8-(4-ethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-2-31-20-10-8-19(9-11-20)21(28)26-16-13-24(14-17-26)22(29)27(23(30)25-24)15-12-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPZECXXIUUSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with other reagents to form the final spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have activity against various diseases due to its interaction with specific molecular targets within cells.

  • Anticancer Activity : Research indicates that derivatives of triazaspiro compounds can induce apoptosis in cancer cells. Similar mechanisms are hypothesized for 8-(4-ethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, making it a candidate for further investigation in oncology.
  • Antidiabetic Effects : Other compounds in the same class have shown promise in enhancing insulin sensitivity and glucose uptake. This suggests potential applications in diabetes management.

2. Synthesis and Material Science
As a building block in organic synthesis, this compound can serve as a precursor for more complex molecules. Its unique spiro structure may contribute to the development of advanced materials with specialized properties.

Case Study 1: Anticancer Activity

A study on hydantoin derivatives highlighted their ability to activate caspases and modulate Bcl-2 family proteins, leading to apoptosis in cancer cells. This suggests that this compound may share similar anticancer mechanisms.

Case Study 2: Antidiabetic Effects

Research has demonstrated that certain triazaspiro compounds enhance insulin sensitivity and glucose uptake in muscle cells. Future studies could explore these effects specifically for this compound.

Mechanism of Action

The mechanism of action of 8-(4-ethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways within cells. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Substituents

The pharmacological profile of spirocyclic compounds is highly dependent on substituents. Below is a comparative analysis of Compound A and its analogs:

Compound Name Substituents (Position 3/8) Molecular Formula Key Biological Activity/Application Reference
Compound A 3: 2-Phenylethyl; 8: 4-Ethoxybenzoyl C24H27N3O4 Not explicitly stated (BI81823)
8-(2H-1,3-Benzodioxole-5-carbonyl)-3-(4-methylbenzyl)-... 3: 4-Methylbenzyl; 8: Benzodioxole C24H23N3O5 Undisclosed (structural analysis)
8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-... 3: 4-Fluorobenzyl; 8: 4-Ethoxybenzoyl C23H24FN3O4 Undisclosed (PubChem entry)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 3: H; 8: Benzyl C14H15N3O2 Synthetic intermediate for PHD inhibitors
WASp-targeting SMC #13 3: 4-Methoxybenzyl; 8: Indenyl C28H34N4O3 WASp degradation; inhibits malignant cells
Compounds 11–16 (e.g., 3-([1,1′-biphenyl]-4-yl)-8-(pyrimidin-2-yl)-...) 3: Varied aryl; 8: Pyrimidine ~C24H22N6O2 HIF prolyl hydroxylase (PHD2) inhibition
Key Observations:
  • The 2-phenylethyl chain in Compound A introduces steric bulk compared to smaller groups (e.g., benzyl or fluorobenzyl), which could influence receptor binding kinetics .
  • Compounds 11–16 () with pyrimidine substituents show nanomolar-range inhibition of PHD2, a key enzyme in hypoxia response. Compound A lacks this moiety, which may limit its utility in anemia treatment compared to these analogs.
Key Observations:
  • Microwave-assisted synthesis () improves reaction efficiency for boronate-containing analogs but yields remain moderate (20–32%).
  • Reductive amination () achieves quantitative yields for intermediates, highlighting scalability for core structure preparation.

Pharmacological Profiles and Selectivity

  • 5-HT2A Receptor Antagonists: MDL 100,907 (), a non-spiro 5-HT2A antagonist, shows subnanomolar potency.
  • Myelostimulation : Derivatives in with alkyl substituents (e.g., 3-(3-chlorophenyl)piperazinylpropyl) exhibit hematopoietic activity, suggesting Compound A ’s phenylethyl chain could be explored for similar effects.

Biological Activity

The compound 8-(4-ethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has gained attention due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that contributes to its biological activity. The presence of the ethoxybenzoyl and phenylethyl groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of triazaspirodecane, including the compound , exhibit significant anticancer activity. They have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that specific modifications in the triazaspiro structure enhance its efficacy against tumor cells by targeting key regulatory pathways involved in cancer progression .

The proposed mechanism involves the inhibition of prolyl hydroxylase (PHD) enzymes, which play a crucial role in cellular responses to hypoxia. By inhibiting PHDs, these compounds can upregulate erythropoietin (EPO) production, promoting erythropoiesis and potentially providing therapeutic benefits in conditions like anemia . Additionally, they may modulate mitochondrial function by interacting with ATP synthase complexes, thus preventing detrimental effects associated with other inhibitors like Oligomycin A .

Study 1: Efficacy Against Cancer Cell Lines

In vitro studies have shown that this compound significantly reduces viability in several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis as confirmed by flow cytometry and caspase activation assays.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa10Cell cycle arrest
A54912Inhibition of PHD activity

Study 2: Cardioprotective Effects

Another study highlighted the cardioprotective properties of this compound. It was found to prevent mitochondrial permeability transition pore (mPTP) opening in cardiomyocytes under stress conditions. This effect was attributed to its ability to stabilize key residues involved in ATP synthase function without causing toxicity to the cells.

Research Findings

  • Erythropoietin Upregulation : The compound has been shown to robustly upregulate EPO levels in vivo, indicating potential applications in treating anemia-related conditions .
  • Safety Profile : Unlike traditional PHD inhibitors, this compound exhibits a favorable safety profile with minimal hepatotoxicity observed during preclinical evaluations .
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies are optimizing the compound's efficacy by modifying substituents on the triazaspiro framework to enhance potency and selectivity against specific biological targets .

Q & A

Q. What are the common synthetic routes for preparing 8-(4-ethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

The compound is typically synthesized via multi-step procedures involving:

  • Spirocyclic core formation : Cyclization of precursors like 2-oxa-spiro[3.4]octane-1,3-dione with substituted amines under reflux conditions (e.g., benzene at 80°C for 3 hours) .
  • Functionalization : Subsequent reactions with acid chlorides or sulfonyl chlorides (e.g., 4-ethoxybenzoyl chloride) in dichloromethane (DCM) using triethylamine as a base, followed by purification via silica column chromatography (DCM:MeOH = 9:1) .
  • Deprotection : Acidic cleavage of protective groups (e.g., Boc groups) using HCl/dioxane .

Key intermediates are monitored via TLC, and final products are characterized by NMR, IR, and elemental analysis .

Q. How is structural characterization performed for this spirocyclic compound?

  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic system, space group P21/c) confirms the spiro[4.5]decane core and substituent orientations .
  • Spectroscopy :
  • 1H/13C NMR : Assignments for methylene bridges (δ ~2.6–4.4 ppm) and aromatic protons (δ ~6.5–8.2 ppm) .
  • IR : C=O stretches (~1720 cm⁻¹) and C-N bonds (~1238 cm⁻¹) .
    • Mass spectrometry : High-resolution MS (HRMS) validates molecular weights and fragmentation patterns .

Q. What key functional groups influence its bioactivity?

  • Ethoxybenzoyl group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted agents .
  • Phenylethyl substituent : Modulates receptor binding via π-π interactions with hydrophobic pockets .
  • Spirocyclic core : Restricts conformational flexibility, improving selectivity for enzyme targets (e.g., anticonvulsant activity in related analogs) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates acylation reactions .
  • Temperature control : Low-temperature (-78°C) oxalyl chloride activation minimizes side reactions .
  • Purification : Gradient elution in HPLC (Chromolith columns) resolves closely related impurities .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies for analogs?

Case study : In anticonvulsant spirocyclic derivatives, 4-fluorophenoxyethyl groups show higher potency than 4-chlorophenylsulfonyl analogs despite similar logP values .

  • Hypothesis : Fluorine’s electronegativity enhances hydrogen bonding with target proteins.
  • Validation :
  • Docking studies : Compare binding affinities using AutoDock/Vina .
  • Free-Wilson analysis : Quantify substituent contributions to activity .
    • Experimental follow-up : Synthesize hybrid analogs (e.g., 4-fluoro-sulfonyl derivatives) to test synergy .

Q. What factorial design approaches are suitable for optimizing reaction conditions?

A 2^3 factorial design can evaluate three variables:

  • Factors : Temperature (25°C vs. 80°C), solvent (DCM vs. THF), catalyst (none vs. DMAP).
  • Responses : Yield, purity, reaction time.
  • Analysis : ANOVA identifies significant interactions (e.g., DMAP improves yield at 80°C in DCM) .
  • Validation : Confirm optimal conditions in triplicate runs .

Methodological Recommendations

  • Synthetic challenges : Use Schlenk techniques for moisture-sensitive intermediates .
  • Analytical QC : Combine LC-MS (Purospher® STAR columns) with elemental analysis for purity ≥95% .
  • Safety : Handle aziridine-containing intermediates in fume hoods (risk of alkylation) .

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